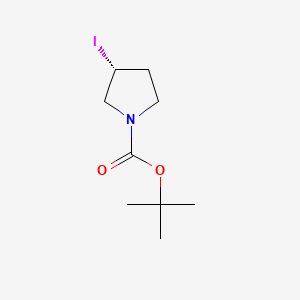

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653988 | |

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234576-86-3 | |

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation and Purification of tert-Butyl (3R)-3-Iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. This document details two primary synthetic methodologies, provides in-depth experimental protocols, and presents a summary of relevant quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereodefined pyrrolidine core and the reactive iodide functional group make it a versatile scaffold for the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the C-3 position. This guide outlines two effective methods for the preparation of this compound starting from the commercially available tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.

Synthetic Methodologies

Two principal synthetic routes for the preparation of this compound from its corresponding alcohol precursor are presented:

-

Method 1: Direct Iodination via Appel Reaction. This method involves the direct conversion of the hydroxyl group to an iodide using a combination of iodine, triphenylphosphine, and imidazole. The Appel reaction is known for its mild conditions and stereochemical inversion at the reaction center.[1][2]

-

Method 2: Two-Step Conversion via Mesylation and Iodide Displacement. This approach first activates the hydroxyl group by converting it into a mesylate, a good leaving group. Subsequent nucleophilic substitution with an iodide salt yields the desired product. This two-step process offers an alternative to direct iodination and can be advantageous in certain contexts.

Experimental Protocols

Method 1: Direct Iodination via Appel Reaction

This protocol is adapted from a general procedure for the iodination of alcohols.

Reaction Scheme:

Caption: Direct iodination of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate via the Appel reaction.

Materials:

-

tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.

-

Stir the mixture at 0 °C for 10 minutes.

-

Add a solution of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Method 2: Two-Step Conversion via Mesylation and Iodide Displacement

This protocol involves the formation of a mesylate intermediate followed by nucleophilic substitution.

Reaction Workflow:

References

A Comprehensive Technical Guide to tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.

Core Compound Information

CAS Number: 1234576-86-3[1]

This compound is a chiral heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, protected with a tert-butoxycarbonyl (Boc) group, and functionalized with an iodine atom at the 3-position with a defined (R)-stereochemistry.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆INO₂ | [1][2][3] |

| Molecular Weight | 297.13 g/mol | [1][2][3] |

| Appearance | White to off-white powder or solid | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, chloroform, and dichloromethane. | [4][5] |

Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Synthetic Protocol

The synthesis of this compound is typically achieved from its corresponding hydroxyl precursor, tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. The following is a detailed experimental protocol based on analogous iodination reactions.

Reaction: Conversion of an alcohol to an iodide via an Appel-type reaction.

Materials:

-

tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a solution of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

-

Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add iodine (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The color of the solution should change from brown to colorless.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the introduction of the 3-pyrrolidinyl moiety in the synthesis of various pharmaceutical compounds. The iodo-substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functional groups.

This chiral intermediate is valuable in the synthesis of compounds targeting a range of biological entities, including but not limited to G-protein coupled receptors (GPCRs), enzymes, and ion channels. Its incorporation can influence the potency, selectivity, and pharmacokinetic properties of the final drug candidate. While specific drug molecules directly synthesized from this intermediate are proprietary, its structural motif is found in numerous patented compounds within therapeutic areas such as oncology, neuroscience, and infectious diseases.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound and its subsequent use as a synthetic intermediate.

Caption: Synthetic pathway from a hydroxyl precursor to the target iodo-compound and its subsequent functionalization.

References

- 1. This compound - CAS:1234576-86-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. tert-Butyl 3-iodopyrrolidine-1-carboxylate | C9H16INO2 | CID 23251108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

Spectroscopic and Structural Elucidation of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₆INO₂.[1] It has a molecular weight of 297.13 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring, the tert-butyl group, and the proton attached to the carbon bearing the iodine atom.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The PubChem database entry for this compound (CID 23251108) indicates the availability of ¹³C NMR data.[1] Based on related structures, the approximate chemical shifts can be predicted.

| Assignment | Expected ¹³C Chemical Shift (ppm) |

| C=O (carbamate) | ~154 |

| C(CH₃)₃ (quaternary) | ~80 |

| C(CH₃)₃ (methyls) | ~28 |

| CH-I | ~30-40 |

| CH₂ (pyrrolidine ring) | ~30-60 |

Note: These are predicted values based on analogous structures and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (carbamate) | 1700 - 1670 |

| C-N Stretch | 1250 - 1020 |

| C-H Stretch (alkane) | 2980 - 2850 |

| C-I Stretch | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns. The PubChem database entry indicates the availability of GC-MS data.[1]

| m/z | Assignment |

| 297 | [M]⁺ (Molecular Ion) |

| 241 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 197 | [M - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The relative intensities of these fragments will depend on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 s

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-10 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the solution to a final concentration of approximately 1-10 µg/mL.

-

For positive ion mode, a small amount of formic acid (0.1%) may be added to aid in protonation.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative, depending on the desired information.

-

Mass Analyzer: Time-of-flight (TOF), quadrupole, or ion trap.

-

Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the solubility characteristics of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate. As a key chiral building block in medicinal chemistry and drug discovery, a thorough understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document provides a predictive solubility profile based on structural analysis and outlines a detailed experimental protocol for quantitative solubility determination.

Structural Analysis and Predicted Solubility

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and overall size and shape. This compound (Molecular Formula: C₉H₁₆INO₂) possesses distinct structural motifs that influence its interaction with different types of organic solvents.

-

Pyrrolidine Ring: The core structure is a saturated five-membered nitrogen-containing heterocycle. The parent compound, pyrrolidine, is a polar, cyclic secondary amine that is miscible with water and most organic solvents[1][2].

-

tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar (lipophilic) protecting group significantly increases the hydrocarbon character of the molecule. The Boc group tends to enhance solubility in nonpolar and moderately polar aprotic solvents[3][4].

-

Iodine Atom: The carbon-iodine bond introduces polarity to the molecule. Iodoalkanes are generally soluble in a wide range of organic solvents because the intermolecular forces formed between the solute and solvent are comparable in strength to those broken within the pure substances[5][6][7].

Predicted Qualitative Solubility Profile

The anticipated solubility of this compound in common organic solvents is summarized below. This profile is intended to guide solvent selection for synthesis, purification, and analytical purposes.

| Solubility Category | Solvent Class | Examples | Rationale |

| High Solubility | Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | These solvents can effectively solvate the polar regions of the molecule. The Boc group and the overall structure are also compatible with these aprotic environments. N-Boc protected amino acids and PEG-linkers often show high solubility in these solvents[3][4]. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Chlorinated solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and significant nonpolar character contributed by the Boc group. Haloalkanes generally show good solubility in these solvents[8]. | |

| Moderate Solubility | Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | The polar hydroxyl group of alcohols can interact with the pyrrolidine nitrogen and the carbonyl of the Boc group. However, the bulky, nonpolar tert-butyl and iodo-moieties may limit very high solubility compared to more versatile polar aprotic solvents. |

| Ethers | Diethyl Ether (Et₂O) | Diethyl ether is less polar than THF. While some dissolution is expected due to the nonpolar character of the Boc group, the overall polarity of the pyrrolidine ring may limit high solubility. The solubility of iodine itself is notably high in diethyl ether[9]. | |

| Aromatic Hydrocarbons | Toluene, Benzene | These nonpolar aromatic solvents will primarily interact with the nonpolar Boc group. The polar nature of the pyrrolidine ring will likely result in only moderate solubility. | |

| Low / No Solubility | Nonpolar Alkanes | Hexanes, Heptane | These solvents lack the polarity to effectively solvate the polar pyrrolidine ring and the C-I bond. The nonpolar interactions with the Boc group are insufficient to overcome the energy required to break the solute-solute interactions in the solid state. Haloalkanes are generally soluble in organic solvents, but the polarity of the pyrrolidine ring in the target molecule makes solubility in purely nonpolar alkanes unlikely[5][7]. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental procedure is required. The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or other suitable glass containers with screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or CAD) or a Gas Chromatography (GC) system for quantification.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. An excess of solid must be visible to ensure that a saturated solution is achieved.

-

Record the approximate mass of the compound added.

-

Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of the solute.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical sequence of the experimental protocol for determining solubility is illustrated in the following workflow diagram.

Caption: Workflow for the determination of equilibrium solubility.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Give reasons AHaloalkanes easily dissolve in organic class 11 chemistry CBSE [vedantu.com]

- 7. quora.com [quora.com]

- 8. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Stereospecific Synthesis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The primary focus of this document is a detailed examination of the most efficient and stereoselective synthetic route, which involves the Mitsunobu reaction for the inversion of stereochemistry from the corresponding (3S)-hydroxy precursor.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined pyrrolidine core makes it an essential component for the development of novel therapeutics. The synthesis of this compound with high enantiomeric purity is crucial for ensuring the desired pharmacological activity and minimizing off-target effects of the final drug substance. While several synthetic strategies exist, the Mitsunobu reaction stands out for its reliability and stereospecificity in converting a secondary alcohol to the desired iodide with complete inversion of configuration.

Primary Synthetic Route: Mitsunobu Reaction

The most direct and widely employed method for the stereospecific synthesis of this compound is the Mitsunobu reaction, starting from the readily available tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. This reaction proceeds via an SN2 mechanism, ensuring a clean inversion of the stereocenter at the C-3 position of the pyrrolidine ring.

The overall transformation can be visualized as a two-step process:

-

Preparation of the Starting Material : Synthesis of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate.

-

Stereoinversive Iodination : The Mitsunobu reaction to convert the (3S)-hydroxy group to a (3R)-iodo group.

Below is a logical diagram illustrating the synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate

Objective: To protect the nitrogen atom of (S)-3-hydroxypyrrolidine to yield the N-Boc protected starting material.

Materials:

-

(S)-3-Hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (1.2 eq) is added.

-

The resulting mixture is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM is added dropwise to the cooled reaction mixture over a period of 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography to afford tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate as a white to off-white solid.

Step 2: Stereospecific Synthesis of this compound via Mitsunobu Reaction

Objective: To convert the hydroxyl group of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate to an iodo group with inversion of stereochemistry.

Materials:

-

tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and iodine (1.5 eq) in anhydrous tetrahydrofuran (THF) is prepared.

-

The mixture is cooled to 0 °C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 12-24 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate

| Parameter | Value |

| Starting Material | (S)-3-Hydroxypyrrolidine |

| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 90 - 98% |

| Enantiomeric Purity | >99% ee |

Table 2: Mitsunobu Iodination to Yield this compound

| Parameter | Value |

| Starting Material | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate |

| Key Reagents | Triphenylphosphine, DIAD, Iodine |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 75 - 85% |

| Enantiomeric Purity | >99% ee (with inversion) |

Visualizations

Mitsunobu Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction for the iodination of an alcohol.

Caption: Mechanism of the Mitsunobu reaction for iodination.

Experimental Workflow

The diagram below outlines the key stages of the experimental workflow for the synthesis.

Caption: Experimental workflow for the two-step synthesis.

Alternative Synthetic Routes

While the Mitsunobu reaction is the most direct approach, alternative multi-step syntheses of chiral 3-substituted pyrrolidines have been developed starting from readily available chiral pool materials such as amino acids.

-

From L-Aspartic Acid: This route involves the reduction of the carboxylic acid functionalities and subsequent cyclization to form the pyrrolidine ring. The stereochemistry at the C-3 position is established from the chiral center of the starting amino acid.

-

From L-Glutamic Acid: Similar to the route from L-aspartic acid, this pathway utilizes the inherent chirality of L-glutamic acid to construct the chiral pyrrolidine scaffold through a series of reduction and cyclization steps.

These routes are generally longer and may have lower overall yields compared to the Mitsunobu approach but can be advantageous depending on the availability and cost of the starting materials.

Conclusion

The stereospecific synthesis of this compound is most effectively achieved through a two-step sequence involving the N-Boc protection of (S)-3-hydroxypyrrolidine followed by a Mitsunobu reaction for stereoinversive iodination. This method is highly efficient, stereospecific, and scalable, making it the preferred route for obtaining this valuable chiral building block for pharmaceutical research and development. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this synthesis in their laboratories.

Commercial availability and suppliers of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry. This document details its commercial availability, key suppliers, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with an iodine atom at the 3-position with a defined (R)-stereochemistry. This specific stereoisomer is a crucial intermediate in the synthesis of various pharmaceutical agents.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1234576-86-3 |

| Molecular Formula | C₉H₁₆INO₂ |

| Molecular Weight | 297.13 g/mol |

| InChI | InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--I |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid or powder |

| Purity | Typically ≥95% or ≥97% (supplier dependent)[1] |

| Storage | Sealed in a dry environment at room temperature is recommended |

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers specializing in building blocks for research and development. When sourcing this compound, it is crucial to specify the CAS number 1234576-86-3 to ensure the correct (3R)-enantiomer is obtained. The racemic mixture is typically listed under CAS number 774234-25-2, and the (3S)-enantiomer under 1234576-81-8.

Table 3: Prominent Commercial Suppliers

| Supplier | Website | Notes |

| Amadis Chemical | [Not provided] | Offers the compound with 97% purity. |

| BLDpharm | bldpharm.com | Lists the (S)-enantiomer, implying availability of chiral compounds. |

| ChemUniverse | [Not provided] | Provides the compound with 95% purity.[1] |

| Parchem | parchem.com | A supplier of specialty chemicals, including this compound.[2] |

| Sunway Pharm Ltd. | 3wpharm.com | Offers the compound with 97% purity and provides some technical data. |

| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | [Not provided] | A manufacturer of the compound. |

Note: Availability and purity levels should be confirmed with the respective suppliers at the time of inquiry.

Synthesis of this compound

The most common synthetic route to this compound involves the iodination of its precursor, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. The following is a detailed experimental protocol adapted from the literature.

Synthetic Pathway

Caption: Synthetic pathway for the preparation of the target compound.

Detailed Experimental Protocol

This protocol describes the iodination of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.

Materials:

-

tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Iodine: Slowly add a solution of iodine (1.5 equivalents) in DCM to the reaction mixture. The addition should be done portion-wise to control the reaction temperature.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the color of iodine disappears.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

-

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Analytical Data (Expected)

While specific, supplier-provided spectra for this compound are not always publicly available, the following represents expected analytical data based on its structure and data for analogous compounds.

Table 4: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.3-4.5 (m, 1H, -CH-I), ~3.4-3.8 (m, 4H, -CH₂-N-CH₂-), ~2.1-2.4 (m, 2H, -CH₂-), 1.46 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~154.0 (C=O), ~80.0 (C(CH₃)₃), ~55.0 (-CH₂-N), ~46.0 (-CH₂-N), ~38.0 (-CH₂-), ~28.5 (C(CH₃)₃), ~25.0 (-CH-I) |

| HPLC | A single major peak corresponding to the product should be observed. Chiral HPLC would be required to confirm enantiomeric purity. |

| Mass Spec (ESI-MS) | Expected m/z: 298.02 [M+H]⁺, 320.00 [M+Na]⁺ |

Applications in Research and Drug Development

This compound serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. The iodine atom can be readily displaced by various nucleophiles, making it a versatile precursor for introducing diverse functionalities at the 3-position of the pyrrolidine ring while maintaining the desired stereochemistry. This is particularly important in the development of new therapeutic agents where specific stereoisomers often exhibit significantly different pharmacological activities.

Safety Information

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a thorough overview for researchers and professionals working with this compound. For any specific application, it is essential to consult the primary literature and supplier-specific documentation.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that act as central nervous system agents, enzyme inhibitors, and receptor antagonists or agonists.[1] The synthesis of these valuable molecules often relies on the formation of a carbon-carbon bond between the pyrrolidine ring and an aromatic system. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing such C(sp³)-C(sp²) bonds, valued for its high functional group tolerance and generally mild reaction conditions.[2][3]

This document provides detailed application notes and a general experimental protocol for the use of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate as a key building block in Suzuki-Miyaura coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, while the iodide at the C3 position serves as an excellent leaving group for oxidative addition to the palladium catalyst, making it a suitable substrate for these transformations.[3]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of this compound with a variety of aryl- or heteroarylboronic acids or their derivatives to yield the corresponding 3-arylpyrrolidine products.

Application Notes

The successful execution of the Suzuki-Miyaura coupling with C(sp³) electrophiles like this compound is dependent on several key factors:

-

Catalyst and Ligand Selection: C(sp³)-C(sp²) couplings are often more challenging than their C(sp²)-C(sp²) counterparts due to slower oxidative addition and the potential for side reactions like β-hydride elimination.[2] The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, RuPhos, or P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands is often crucial for achieving high yields.[4][5]

-

Base: The base plays a critical role in activating the organoboron species to facilitate transmetalation.[3][4] Common bases for this type of coupling include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium or potassium carbonate (Na₂CO₃, K₂CO₃). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically performed in anhydrous, deoxygenated polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water in a biphasic system.[5]

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the specific substrates and the chosen catalytic system.[5]

Quantitative Data

| Entry | Arylboronic Acid Partner | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 / 12 | 85-95 | Adapted from[6] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 / 16 | 80-90 | Adapted from[4][5] |

| 3 | 4-Trifluoromethylphenylboronic acid | PEPPSI-IPr (3) | K₂CO₃ (2) | THF/H₂O | 70 / 24 | 75-85 | Adapted from[7] |

| 4 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ (2) | DME/H₂O | 90 / 18 | 70-80 | General Suzuki Conditions |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/EtOH | 100 / 12 | 75-88 | General Suzuki Conditions |

Note: Yields are representative and may vary based on the specific reaction scale and purity of reagents.

Detailed Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general method that can be optimized for specific arylboronic acid coupling partners.

Materials and Equipment:

-

This compound

-

Arylboronic acid or boronic ester derivative

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like PEPPSI-IPr)

-

Phosphine or NHC ligand (e.g., SPhos, P(t-Bu)₃)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) plates and High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: In a separate vial, the palladium source (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%) are mixed if not using a pre-formed catalyst. This mixture is then added to the Schlenk flask.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 0.1-0.5 M concentration with respect to the limiting reagent) to the flask via syringe.

-

Degassing: The reaction mixture should be further degassed by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle (3 times).

-

Reaction: The flask is sealed and heated in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylpyrrolidine product.

Visualizations

Below are diagrams illustrating the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A flowchart of the general experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Buchwald-Hartwig amination of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate, a valuable building block in the synthesis of various biologically active molecules and drug candidates. The synthesis of 3-amino-pyrrolidine derivatives is of significant interest as this motif is present in numerous pharmaceuticals.[4]

While the Buchwald-Hartwig amination is most commonly applied to the coupling of aryl and heteroaryl halides, its application to saturated alkyl halides, such as the target substrate, presents unique challenges, including the potential for β-hydride elimination.[1] Careful selection of the catalyst system, comprising a palladium precursor and a suitable ligand, along with the appropriate base and solvent, is crucial for a successful transformation. This document outlines a generalized protocol and discusses key reaction parameters based on established principles of the Buchwald-Hartwig reaction.

Reaction Scheme

Key Reaction Parameters and Optimization

The successful amination of this compound hinges on the judicious selection of the following components:

1. Palladium Precursor: Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.[5] For challenging substrates, pre-catalysts that are more readily activated to the active Pd(0) species can be advantageous.

2. Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination of alkyl halides. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group, such as XPhos, SPhos, RuPhos, and BrettPhos, have shown great efficacy in promoting the amination of challenging substrates by facilitating both the oxidative addition and the reductive elimination steps.[6] For the coupling of secondary alkyl halides, ligands that are known to suppress β-hydride elimination are preferred.

3. Base: A variety of bases can be employed, with the choice depending on the specific substrates and catalyst system. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used.[5] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial for substrates sensitive to strong bases.[7] Lithium bis(trimethylsilyl)amide (LHMDS) is another option, particularly for less nucleophilic amines.[7]

4. Solvent: Anhydrous, aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[7] The solubility of the reactants and the inorganic base should be considered when selecting the solvent.

5. Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C). The optimal temperature will depend on the reactivity of the specific amine and the catalyst system employed.

Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the Buchwald-Hartwig amination of various substrates, which can serve as a starting point for the optimization of the reaction with this compound.

| Substrate Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Bromide | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-100 | 75-98 |

| Aryl Chloride | Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 100-110 | 70-95 |

| Heteroaryl Bromide | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 80-110 | 65-90 |

| Aryl Iodide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT-80 | 80-99 |

| Alkyl Iodide (proposed) | Pd₂(dba)₃ | BrettPhos or XPhos | LHMDS or NaOt-Bu | Toluene or Dioxane | 60-100 | Variable |

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BrettPhos or XPhos)

-

Base (e.g., LHMDS or NaOt-Bu)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to Pd).

-

Addition of Reagents: Add the base (e.g., 1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

-

Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted pyrrolidine derivative.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate in Medicinal Chemistry: A Versatile Chiral Building Block for Drug Discovery

Introduction

Tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role in the enantioselective synthesis of complex molecules with therapeutic potential. The presence of a stereocenter at the 3-position of the pyrrolidine ring, combined with the iodo group as a versatile handle for chemical modification and the Boc-protecting group for the nitrogen, makes it an attractive starting material for the construction of a diverse range of bioactive compounds. This application note details its use in the synthesis of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors, and provides experimental protocols for its incorporation into drug candidates.

Application in the Synthesis of Kinase Inhibitors

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting various enzymes and receptors. In the context of kinase inhibitors, the chiral pyrrolidine moiety can provide crucial interactions within the kinase active site, leading to enhanced potency and selectivity. This compound serves as a key precursor for introducing this chiral motif.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[3] Consequently, BTK has emerged as a significant therapeutic target.

Several approved BTK inhibitors, such as ibrutinib and zanubrutinib, feature a nitrogen-containing heterocyclic moiety that binds to the kinase. The stereochemistry of these molecules is often critical for their biological activity. While many known BTK inhibitors contain a piperidine ring, the use of a chiral pyrrolidine ring, introduced via precursors like this compound, offers an alternative scaffold for developing novel and potent inhibitors.

Experimental Protocols

The following protocols describe the synthesis of a key intermediate for a pyrrolidine-containing BTK inhibitor, starting from this compound.

Synthesis of tert-Butyl (3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

This protocol outlines the nucleophilic substitution reaction between this compound and a pyrazolopyrimidine core, a common scaffold in kinase inhibitors.

Reaction Scheme:

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 1234576-86-3 | 297.13 |

| 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 | 317.34 |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

Procedure:

-

To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Quantitative Data Summary:

| Starting Material | Product | Yield (%) | Purity (%) |

| This compound | tert-Butyl (3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate | 65-75 | >95 (HPLC) |

Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade and how BTK inhibitors block this pathway.

References

Application Notes and Protocols: tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate as a Versatile Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of 3-substituted pyrrolidine derivatives. The pyrrolidine scaffold is a privileged structure found in a multitude of biologically active compounds, including antiviral, antibacterial, and central nervous system (CNS) targeting agents. The presence of an iodine atom at the 3-position of the pyrrolidine ring provides a reactive handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Chemical Properties and Handling

| Property | Value |

| CAS Number | 1234576-86-3 |

| Molecular Formula | C₉H₁₆INO₂ |

| Molecular Weight | 297.13 g/mol |

| Appearance | Off-white to yellow solid |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |

| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. |

Applications in Pharmaceutical Synthesis

The primary application of this compound is as an electrophile in Sₙ2 reactions. The iodide is an excellent leaving group, facilitating the introduction of various nucleophiles at the C-3 position with inversion of stereochemistry. This allows for the stereoselective synthesis of a diverse array of 3-substituted pyrrolidine derivatives.

A significant application of this building block is in the synthesis of antiviral agents, particularly inhibitors of the hepatitis C virus (HCV) NS3/4A protease. One of the key intermediates in the synthesis of the HCV drug Boceprevir contains a 3-amino-pyrrolidine moiety, which can be conceptually derived from this compound.

Experimental Protocols

While direct nucleophilic substitution on this compound is a viable synthetic strategy, detailed experimental protocols in the public domain are scarce. Therefore, this section provides a general protocol for nucleophilic substitution and a more detailed, validated protocol for the synthesis of a key 3-aminopyrrolidine intermediate starting from the corresponding, more commonly documented, 3-hydroxy-pyrrolidine precursor. This alternative route often involves the in-situ formation of a better leaving group, such as a mesylate or tosylate, which then undergoes nucleophilic displacement.

Protocol 1: General Procedure for Nucleophilic Substitution on this compound

This protocol provides a general guideline for the reaction of this compound with various nucleophiles. The reaction conditions should be optimized for each specific nucleophile.

Reaction Scheme:

Caption: General Nucleophilic Substitution

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., amine, thiol, azide) (1.0 - 1.5 eq)

-

Base (e.g., K₂CO₃, Et₃N, DBU) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., DMF, CH₃CN, THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add the nucleophile to the reaction mixture.

-

Heat the reaction to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the nucleophile's reactivity and should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted pyrrolidine derivative.

Expected Outcome:

The reaction is expected to proceed with inversion of stereochemistry, yielding the corresponding (3S)-substituted pyrrolidine derivative. Yields will vary depending on the nucleophile and reaction conditions.

Protocol 2: Synthesis of tert-Butyl (3S)-3-azidopyrrolidine-1-carboxylate from tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate

This two-step protocol is a reliable method to introduce an azide functionality with inversion of configuration, which is a versatile precursor for 3-aminopyrrolidine derivatives.

Step 1: Mesylation of tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate

Caption: Mesylation of Hydroxypyrrolidine

Materials:

-

tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Substitution

Caption: Azide Substitution

Materials:

-

Crude tert-Butyl (3R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq)

-

Sodium azide (NaN₃) (1.5 - 2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve the crude mesylate in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate.

Quantitative Data (Literature Values for Similar Transformations):

| Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | 1. MsCl, Et₃N; 2. NaN₃, DMF | tert-Butyl (3S)-3-azidopyrrolidine-1-carboxylate | 80-90 (over two steps) | >95 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 3-substituted pyrrolidines from this compound.

Caption: Synthetic and Purification Workflow

Conclusion

This compound serves as a potent electrophilic building block for the stereoselective synthesis of 3-substituted pyrrolidine derivatives. Its utility in constructing core scaffolds for antiviral agents highlights its importance in pharmaceutical research and development. While detailed protocols for its direct use are not widely published, the general principles of nucleophilic substitution, along with established procedures for related precursors, provide a solid foundation for its application in the synthesis of novel and known pharmaceutical intermediates. Researchers are encouraged to optimize reaction conditions for specific nucleophile-substrate combinations to achieve desired outcomes.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate with a variety of coupling partners. The methodologies described herein are essential for the synthesis of novel 3-substituted pyrrolidine derivatives, which are key structural motifs in many pharmaceutical agents and drug candidates. The protocols cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a versatile toolkit for the construction of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyrrolidine ring.

General Considerations

-

Reagent Quality: All reagents should be of high purity. Anhydrous solvents are crucial for the success of these reactions.

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst and other sensitive reagents. Schlenk techniques or a glovebox are recommended.

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency and should be optimized for each specific substrate combination.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylpyrrolidines

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp³) bonds, enabling the synthesis of 3-arylpyrrolidine derivatives.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

A representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous solvent (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 78 |

Buchwald-Hartwig Amination: Synthesis of 3-Aminopyrrolidines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 3-(arylamino)pyrrolidine derivatives.

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol

A general procedure for the Buchwald-Hartwig amination is as follows:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 5 mol%) to an oven-dried Schlenk tube.

-

Add the amine (1.2 equiv.) and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).

-

Add this compound (1.0 equiv.).

-

Add anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Quantitative Data Summary

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 95 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LHMDS | THF | 80 | 24 | 82 |

Sonogashira Coupling: Synthesis of 3-Alkynylpyrrolidines

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, leading to the synthesis of 3-alkynylpyrrolidine derivatives.

General Reaction Scheme

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol

A typical procedure for the Sonogashira coupling is as follows:

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N or i-Pr₂NEt).

-

Add the terminal alkyne (1.5 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

Quantitative Data Summary

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 12 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | DMF | 40 | 8 | 85 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 60 | 16 | 75 |

Heck Reaction: Synthesis of 3-Alkenylpyrrolidines

The Heck reaction facilitates the coupling of the iodopyrrolidine with alkenes to form 3-alkenylpyrrolidine derivatives.

General Reaction Scheme

Caption: General scheme for the Heck coupling reaction.

Experimental Protocol

A general protocol for the Heck reaction is as follows:

-

Charge a Schlenk tube with this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

-

An additive, such as a phosphine ligand (e.g., PPh₃) or a phase-transfer catalyst (e.g., TBAB), may be added.

-

Evacuate and backfill the tube with an inert gas.

-

Add the alkene (1.5-2.0 equiv.) and an anhydrous solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-48 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data Summary

| Entry | Alkene | Catalyst (mol%) | Ligand/Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 80 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 36 | 75 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | NaOAc | DMAc | 120 | 48 | 65 |

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Application Note: Palladium-Catalyzed N-arylation of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the N-aryl pyrrolidine motif is a common structural feature. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering a broad substrate scope and functional group tolerance.[1][2] This reaction facilitates the coupling of amines with aryl halides or pseudohalides.[2][3] This application note provides a detailed protocol for the N-arylation of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate using Buchwald-Hartwig conditions, a method highly relevant for creating complex chiral building blocks in drug discovery.

The protocol described herein is based on established Buchwald-Hartwig methodologies for coupling secondary cyclic amines with aryl halides. While specific yield data for this compound with a wide range of aryl halides is not extensively documented in a single source, the conditions presented are robust and widely applicable. The provided data table features representative yields for the N-arylation of a similar cyclic amine to demonstrate the expected outcomes for various arylating agents.

Reaction Principle